REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:4]=[C:5]([O:10][CH3:11])[CH:6]=[C:7]([CH3:9])[CH:8]=1.[C-]#N.[Na+].[C-]#N.C[C:18]#[N:19]>CS(C)=O>[CH3:11][O:10][C:5]1[CH:4]=[C:3]([CH2:2][C:18]#[N:19])[CH:8]=[C:7]([CH3:9])[CH:6]=1 |f:1.2|
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Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C=C(C=C(C1)C)OC
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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CC#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
|
Details
|
was left
|
Type
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TEMPERATURE
|
Details
|
the mixture refluxed for 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
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Type
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ADDITION
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Details
|
water (200 mL) was added
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Type
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EXTRACTION
|
Details
|
the resultant solution was extracted 3 times with ether
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)C)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |